Z-Lly-fmk

Description

Overview of Cysteine Proteases in Cellular Homeostasis and Disease Pathogenesis

Cysteine proteases are a diverse class of enzymes characterized by a cysteine residue in their active site that plays a crucial role in catalysis. These proteases are fundamental to numerous physiological processes, acting as key regulators of protein function through the irreversible cleavage of peptide bonds. preprints.organnualreviews.org Their functions span from bulk protein degradation for maintaining protein homeostasis to precise cleavage events that activate or mature substrate proteins. researchgate.net

In healthy cells, cysteine proteases contribute to cellular homeostasis by regulating protein turnover and facilitating the removal of damaged, misfolded, or excess proteins, which can otherwise accumulate and disrupt normal cellular function. preprints.org They are involved in essential cellular processes such as cell growth, differentiation, and apoptosis. preprints.org For instance, caspases, a well-known family of cysteine proteases, are critical mediators of apoptosis, existing as inactive precursors in the cytoplasm and becoming activated through proteolytic cleavage during programmed cell death. preprints.org Lysosomal cysteine cathepsins are primarily involved in intracellular protein turnover within endo-lysosomal compartments but also play a vital role in MHC II-mediated antigen processing and presentation. researchgate.net

However, aberrant activities of several cysteine proteases are implicated in the pathogenesis of various human diseases, including cancer, neurological disorders, and inflammatory conditions. preprints.orgresearchgate.netfrontiersin.org Dysregulation in their expression, localization, or proteolytic activity can disrupt cellular homeostasis. frontiersin.org Pathogens also secrete cysteine proteases that can modulate host immunity by acting on host proteins. nih.gov The tight regulation of cysteine protease activity, through mechanisms like gene expression control, post-translational modifications, zymogen activation, compartmentalization, and endogenous inhibitors, is therefore critical for maintaining cellular health and preventing disease. frontiersin.org

The Calpain Family of Calcium-Dependent Cysteine Proteases and Their Biological Significance

Calpains constitute a specific family of intracellular cysteine proteases that are distinguished by their dependence on calcium ions for activation. nih.govbiocompare.comresearchgate.net They are widely expressed in mammalian cells and are functionally active at neutral pH. nih.govbiocompare.comresearchgate.net The calpain system is tightly regulated and includes a large catalytic subunit, a small regulatory subunit (CAPNS1), and the endogenous inhibitor calpastatin. researchgate.netprospecbio.com

Calpains are activated primarily by increased intracellular calcium concentrations, playing a significant role in a broad range of calcium-regulated cellular processes through the proteolytic cleavage of diverse substrates. researchgate.net These substrates include proteins involved in signal transduction, transcription factors, and cytoskeletal and plasma membrane-associated proteins. researchgate.net Their proteolytic activity makes them key regulators of protein function and contributors to maintaining normal cellular and tissue homeostasis. nih.govresearchgate.net

Calpains are vital players in numerous physiological processes, such as muscle function, neural development, cell signaling, and tissue remodeling. nih.gov For example, in neuronal development, calpains modulate key cellular processes involved in the formation, maturation, and refinement of neuronal circuits. nih.gov

Dysregulation of calpain activity has been associated with several pathological conditions, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases. nih.govresearchgate.net Elevated intracellular calcium levels, which can occur during stress or ischemic events, lead to calpain activation and subsequent cleavage of cellular proteins, contributing to neuronal injury and cell death. nih.gov Calpain activation can result in the proteolysis of cytoskeletal proteins, disrupting neuronal structure. nih.gov Calpains are also involved in apoptosis in many cell systems. abmole.commedchemexpress.com

Strategic Importance of Specific Protease Inhibitors as Research Probes

Specific protease inhibitors are invaluable tools in biomedical research, offering a means to dissect the roles of individual proteases within complex biological pathways. kuleuven.be By selectively blocking the activity of a particular protease, researchers can elucidate its function, identify its substrates, and understand its contribution to cellular processes and disease states.

Protease inhibitors designed as research probes often incorporate elements that facilitate their use in experimental settings. These can include features that allow for cell permeability, specific targeting of a particular protease family or isoform, and sometimes even modifications for visualization or enrichment of the targeted enzyme. transcriptionfactor.orgnih.govacs.org

The development of highly selective inhibitors is crucial because many protease families contain multiple members with overlapping substrate specificities. nih.gov Non-specific inhibitors can lead to off-target effects, making it difficult to attribute observed biological outcomes to the inhibition of a single protease. nih.gov Therefore, inhibitors with high specificity are essential for accurate mechanistic studies.

Research probes, including specific protease inhibitors, enable a range of experimental approaches, from in vitro enzyme activity assays to cell-based studies and in vivo investigations. nih.govwindows.net They are instrumental in validating the involvement of specific proteases in disease models and exploring their potential as therapeutic targets. preprints.orgresearchgate.net Activity-based probes, a type of research tool, use small molecules to label and analyze active enzymes, aiding in the study of protease function and inhibition in complex models. nih.govnih.gov

Introducing Z-LLY-FMK as a Calpain Inhibitor IV: A Foundational Research Tool

This compound, also known as Calpain Inhibitor IV, is a well-established chemical compound utilized as a research tool, particularly for studying the role of calpains. abmole.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com It is a potent, cell-permeable, and irreversible inhibitor of calpain II, with a reported k₂ value of 28,900 M⁻¹s⁻¹. transcriptionfactor.orgsigmaaldrich.commerckmillipore.comsigmaaldrich.com It also exhibits inhibitory activity against cathepsin L, with a k₂ value of 680,000 M⁻¹s⁻¹. transcriptionfactor.orgsigmaaldrich.commerckmillipore.comsigmaaldrich.com

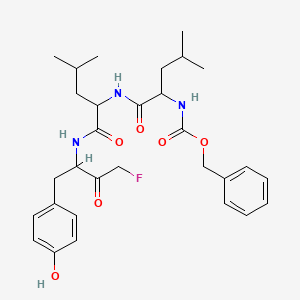

The chemical structure of this compound incorporates a peptide sequence (Z-Leu-Leu-Tyr) and a fluoromethyl ketone (FMK) moiety, which is critical for its inhibitory activity on cysteine proteases. transcriptionfactor.org The synthesis involves peptide coupling and the incorporation of the reactive epoxysuccinate group. Its molecular formula is C₃₀H₄₀FN₃O₆, and it has a molecular weight of approximately 557.7 g/mol . abmole.comtranscriptionfactor.orgsigmaaldrich.combiosynth.com this compound is typically supplied as a solid or solution and is highly soluble in DMSO. transcriptionfactor.orgsigmaaldrich.comkamiyabiomedical.com

As a calpain inhibitor, this compound is involved in modulating various biological processes, notably apoptosis and cellular stress responses. It is frequently used to dissect apoptosis pathways, blocking calcium-dependent cysteine proteases like calpains. Its cell permeability allows for its application in studies involving intact cells. transcriptionfactor.orgmerckmillipore.comsigmaaldrich.comkamiyabiomedical.com

Research findings highlight the utility of this compound in various experimental contexts. Studies have demonstrated its ability to mitigate hepatocyte apoptosis induced by DTT and to enhance the expansion of CD34+ hematopoietic stem cells by reducing apoptosis. In rat models, this compound was found to attenuate intestinal apoptosis following bile duct ligation. abmole.commedchemexpress.comnih.gov It has also been used in studies investigating the role of calpains in necroptosis and in the cleavage of specific protein substrates like Junctophilin-2 (JP2). researchgate.netresearchgate.net

The use of this compound as a research tool often involves dissolving it in DMSO for cell culture or in vivo administration. sigmaaldrich.comkamiyabiomedical.comnih.govnih.gov Proper storage conditions, typically at -20°C or -80°C for longer periods, are recommended to maintain its stability. abmole.commedchemexpress.commerckmillipore.comsigmaaldrich.comkamiyabiomedical.com

Table 1 provides a summary of key chemical and physical properties of this compound.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Alternate Name | Calpain Inhibitor IV | abmole.commedchemexpress.comtranscriptionfactor.orgsigmaaldrich.com |

| Molecular Formula | C₃₀H₄₀FN₃O₆ | abmole.comtranscriptionfactor.orgsigmaaldrich.combiosynth.com |

| Molecular Weight | 557.65 or 557.7 g/mol | abmole.comtranscriptionfactor.orgsigmaaldrich.combiosynth.com |

| CAS Number | 133410-84-1 | abmole.comtranscriptionfactor.orgmerckmillipore.comsigmaaldrich.combiosynth.com |

| PubChem CID | 16760337 | transcriptionfactor.org |

| Purity (typically) | >95% by HPLC | transcriptionfactor.org |

| Appearance | White to pale yellow solid or liquid in DMSO | transcriptionfactor.orgmerckmillipore.comsigmaaldrich.com |

| Solubility | Highly soluble in DMSO | sigmaaldrich.comkamiyabiomedical.com |

| Cell-Permeable | Yes | transcriptionfactor.orgmerckmillipore.comsigmaaldrich.com |

| Primary Target | Calpain II | sigmaaldrich.commerckmillipore.comsigmaaldrich.com |

| Other Inhibition | Cathepsin L | transcriptionfactor.orgsigmaaldrich.commerckmillipore.comsigmaaldrich.com |

Table 2 summarizes some research findings where this compound was utilized.

Table 2: Selected Research Findings Using this compound

| Research Area | Observation | Source |

| Hepatocyte Protection | Mitigated DTT-induced hepatocyte apoptosis. | |

| Hematopoietic Stem Cell Expansion | Enhanced expansion of CD34+ cells in cord blood cultures by reducing apoptosis. | plos.org |

| Intestinal Apoptosis | Attenuated intestinal apoptosis after bile duct ligation in rats. | abmole.commedchemexpress.comnih.gov |

| Necroptosis Studies | Inhibited calpain activity in a model of caspase-independent necroptosis. | researchgate.net |

| Protein Substrate Cleavage | Inhibited the degradation of Junctophilin-2 (JP2) by calpain in heart lysates. | researchgate.net |

| TNF-α-induced Apoptosis | Prevented TNF-α-induced apoptosis in cardiac muscle cells. | oup.com |

The use of this compound as Calpain Inhibitor IV provides researchers with a valuable tool to investigate the roles of calpains in various cellular processes and disease models. Its specificity, though with some activity against cathepsin L, allows for targeted inhibition studies, contributing to a deeper understanding of protease-mediated events in biomedical research.

Structure

2D Structure

Properties

CAS No. |

133410-84-1 |

|---|---|

Molecular Formula |

C30H40FN3O6 |

Molecular Weight |

557.7 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C30H40FN3O6/c1-19(2)14-25(28(37)32-24(27(36)17-31)16-21-10-12-23(35)13-11-21)33-29(38)26(15-20(3)4)34-30(39)40-18-22-8-6-5-7-9-22/h5-13,19-20,24-26,35H,14-18H2,1-4H3,(H,32,37)(H,33,38)(H,34,39)/t24-,25-,26-/m0/s1 |

InChI Key |

JCRSHQCFRMCMOC-GSDHBNRESA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

sequence |

LLY |

Origin of Product |

United States |

Molecular Mechanisms and Biochemical Modalities of Z Lly Fmk

Target Protease Selectivity and Specificity of Z-LLY-FMK

This compound is primarily recognized as a potent, cell-permeable, and irreversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. However, its inhibitory profile extends to other cysteine proteases, necessitating a detailed examination of its selectivity and specificity.

Inhibition Kinetics and Binding Affinity towards Calpain Isoforms (e.g., Calpain I and II)

This compound exhibits potent inhibitory activity against calpain isoforms, with a notable efficacy towards calpain II (also known as m-calpain). The inhibition of calpain II by this compound has been characterized by a second-order rate constant (k2) of 28,900 M⁻¹s⁻¹ nih.govbiochempartner.com. This value indicates a rapid inactivation of the enzyme. While specific kinetic data for the inhibition of calpain I (µ-calpain) by this compound is not as readily available in the literature, the activity of related peptidyl fluoromethylketones suggests that the peptide sequence plays a crucial role in determining isoform specificity nih.gov. For instance, modifications in the peptide backbone can significantly alter the inhibitory potency towards different calpain isoforms nih.gov. The differential calcium requirements for the activation of calpain I (micromolar) and calpain II (millimolar) also indirectly influence the apparent inhibitory efficacy of this compound in a cellular context, as the local calcium concentration will dictate which isoform is predominantly active and thus available for inhibition nih.gov.

Inhibition Kinetics of this compound against Calpain II

| Target Protease | Kinetic Parameter | Value |

|---|---|---|

| Calpain II | Second-order rate constant (k2) | 28,900 M⁻¹s⁻¹ |

Cross-Reactivity Profiles and Differential Inhibition of Other Cysteine Proteases (e.g., Cathepsin L)

While this compound is a potent calpain inhibitor, it also demonstrates significant cross-reactivity with other cysteine proteases, most notably cathepsin L. In fact, this compound has been shown to be an even more potent inhibitor of cathepsin L, with a second-order rate constant of 680,000 M⁻¹s⁻¹ biochempartner.com. This highlights a degree of promiscuity in its inhibitory action. The shared mechanistic features of the active sites of these cysteine proteases, particularly the presence of a catalytic cysteine residue, contribute to this cross-reactivity. However, this compound shows a degree of differential inhibition. For example, other peptidyl fluoromethylketones with different peptide sequences, such as Z-Tyr-Ala-CH2F, have been shown to inactivate cathepsin L without affecting calpain, underscoring the importance of the peptide sequence in directing the inhibitor to its target nih.gov. The cross-reactivity of this compound with caspases, another family of cysteine proteases, has also been a subject of investigation. While some pan-caspase inhibitors like Z-VAD-FMK can inhibit calpains, the specific profile of this compound against a broad panel of caspases is less well-defined, though some studies suggest that at higher concentrations, cross-reactivity can occur frontiersin.orgnih.gov.

Cross-Reactivity of this compound

| Target Protease | Kinetic Parameter | Value |

|---|---|---|

| Cathepsin L | Second-order rate constant (k2) | 680,000 M⁻¹s⁻¹ |

Structural Determinants of this compound's Inhibitory Activity

The inhibitory potency and selectivity of this compound are intricately linked to its chemical structure, which comprises a peptidomimetic component and a reactive fluoromethylketone warhead.

Role of the Fluoromethylketone Moiety in Irreversible Inhibition

The irreversible nature of the inhibition by this compound is conferred by the fluoromethylketone (FMK) moiety. This electrophilic group acts as a "warhead" that covalently modifies the active site of the target cysteine protease. The mechanism of inhibition involves the nucleophilic attack of the catalytic cysteine residue's thiolate anion on the carbonyl carbon of the fluoromethylketone. This initially forms a hemithioacetal intermediate. Subsequently, the highly electronegative fluorine atom facilitates the displacement of the fluoride ion, leading to the formation of a stable thioether bond between the inhibitor and the enzyme nih.gov. This covalent adduct permanently inactivates the protease, as the catalytic cysteine is no longer available to participate in peptide bond hydrolysis.

Calcium Dependency in this compound's Modulatory Effects on Calpain Activation

The inhibitory action of this compound on calpains is intrinsically linked to the calcium-dependent activation of these enzymes. Calpains exist in an inactive conformation in the absence of calcium embopress.orgnih.gov. The binding of calcium ions to the EF-hand motifs within the calpain structure induces a conformational change that assembles the catalytic triad (Cys, His, Asn) in the active site, thereby activating the enzyme nih.govresearchgate.net.

Z Lly Fmk S Impact on Cellular Processes and Biological Pathways

Regulation of Programmed Cell Death Modalities

Programmed cell death is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. Z-LLY-FMK's role as a calpain inhibitor positions it as a key modulator of several apoptotic pathways.

Calpains are implicated in the apoptotic cascade through their ability to cleave various cellular substrates, leading to the dismantling of the cell. This compound intervenes in this process by inhibiting calpain activity, thereby mitigating apoptosis in several experimental models. In studies involving bile duct ligation in rats, the administration of this compound has been shown to significantly diminish hepatocyte and intestinal apoptosis. medchemexpress.comnih.govnih.gov For instance, cholestasis resulting from bile duct ligation leads to the accumulation of toxic bile salts, inducing hepatocyte apoptosis. Treatment with this compound effectively counteracted this effect, demonstrating a reduction in both hepatocyte apoptosis and associated ductular proliferation. nih.gov

Similarly, in a model of intestinal apoptosis following common bile duct ligation, this compound administration led to a significant reduction in apoptotic cells in both the jejunum and ileum. nih.gov This protective effect underscores the critical role of calpain activation in these pathological apoptotic pathways and highlights the therapeutic potential of its inhibition by this compound.

Table 1: Research Findings on this compound in Calpain-Mediated Apoptosis

| Model System | Inducer of Apoptosis | Key Finding | Reference |

|---|---|---|---|

| Rat Hepatocytes | Common Bile Duct Ligation | This compound significantly diminished hepatocyte apoptosis and ductular proliferation. | nih.gov |

| Rat Intestine (Jejunum & Ileum) | Common Bile Duct Ligation | This compound administration significantly reduced the increased intestinal apoptosis. | nih.gov |

| MOLT-4 Cells | Galectin-9 | This compound inhibited Gal-9-induced apoptosis in a time- and dose-dependent manner. | medchemexpress.com |

The intricate network of cellular signaling often involves cross-talk between different protease families. The relationship between calpains and caspases, the primary executioners of apoptosis, is complex and context-dependent. Calpains can act both upstream and downstream of caspases to regulate apoptosis.

Research indicates that calpain inhibition can influence caspase activation. For example, Galectin-9 has been shown to induce apoptosis through a pathway involving calcium, calpain, and caspase-1. medchemexpress.com In this context, pretreatment with this compound was found to inhibit this form of apoptosis in MOLT-4 cells, suggesting that by blocking calpain, this compound can prevent the downstream activation of the caspase cascade. medchemexpress.com This demonstrates an important regulatory node where calpain activity is a prerequisite for the engagement of specific caspases in the apoptotic process. The inhibition of calpain by this compound can, therefore, be seen as a mechanism to control the initiation or amplification of the caspase-dependent cell death program.

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress, which can trigger apoptosis. While calpains are known to be activated under ER stress conditions and can contribute to the apoptotic signal, direct studies specifically investigating the effect of this compound on ER stress-related apoptosis are not available in the current body of scientific literature. Therefore, a definitive influence of this compound on this specific pathway cannot be detailed at this time.

While apoptosis is a major form of programmed cell death, caspase-independent pathways, such as necroptosis, also play crucial roles. Necroptosis is a regulated form of necrosis that can be initiated under conditions where caspase activation is inhibited. Although some caspase inhibitors have been shown to induce necroptosis, there is currently no direct scientific evidence from the performed searches to suggest that the calpain inhibitor this compound is involved in the regulation of necroptosis or other caspase-independent cell death pathways.

Modulation of Cellular Migration and Adhesion Dynamics

Cellular migration and adhesion are fundamental processes in development, immune response, and wound healing, as well as in pathological conditions like cancer metastasis. These processes are governed by a complex interplay of signaling molecules and adhesion receptors.

The homing of cells to specific tissues is mediated by molecules such as the chemokine receptor CXCR4 and various integrins and adhesion molecules. These molecules are crucial for directing cell migration and facilitating their adhesion to the extracellular matrix and other cells. Based on a thorough review of the available scientific literature, there is no direct evidence to suggest that this compound modulates cellular migration and adhesion through the functional upregulation of homing-related molecules like CXCR4, integrins, or other adhesion molecules.

Effects on Actin Polymerization and RhoGTPase Protein Expression

This compound, as a calpain inhibitor, plays a critical regulatory role in the dynamics of the actin cytoskeleton. Calpains are calcium-dependent proteases that modulate cellular functions through the limited proteolysis of various substrate proteins, including those that structure the cytoskeleton. nih.gov These enzymes are directly involved in the cleavage of key actin-associated proteins such as talin, α-actinin, and spectrin, which are essential for maintaining cytoskeletal integrity and dynamics. nih.govnih.gov

The inhibition of calpain activity by compounds like this compound has been demonstrated to directly affect actin remodeling. nih.gov Experimental models using calpain-deficient cells or pharmacological inhibitors show a significant disruption of the normal actin cytoskeleton, characterized by a loss of central stress fibers and abnormal cell morphology. nih.govsemanticscholar.org This demonstrates that calpain activity is a critical component in the regulation of cell migration and the structural organization of actin filaments and focal adhesions. nih.gov Specifically, the cleavage of talin by calpain is a crucial step during cell migration. nih.gov

While RhoGTPases are well-established as master regulators of actin cytoskeleton rearrangements, the direct effect of this compound on their protein expression is not the primary mechanism of action. qiagen.com Instead, the compound influences the functional outcomes of RhoGTPase signaling. RhoGTPases control the assembly and organization of the actin cytoskeleton, and calpains act downstream by remodeling this network through the cleavage of structural and adhesion proteins. qiagen.com Therefore, by inhibiting calpain, this compound interferes with the cytoskeletal modifications that are essential for processes like cell spreading and motility, which are initiated by RhoGTPase signaling. nih.govqiagen.com

| Protein Target | Function | Effect of Calpain Activity | Consequence of Calpain Inhibition |

|---|---|---|---|

| Talin | Links integrins to the actin cytoskeleton | Cleaved to allow focal adhesion disassembly | Inhibited cleavage, delayed retraction of protrusions nih.gov |

| α-Actinin | Cross-links actin filaments | Cleaved, leading to cytoskeletal rearrangement oup.com | Stabilization of actin bundles |

| Spectrin | Forms a network underlying the plasma membrane | Cleaved, altering membrane stability | Preservation of cytoskeletal structure nih.gov |

| Ezrin | Links actin filaments to the plasma membrane | Cleaved to facilitate cytoskeletal reorganization nih.gov | Inhibition of cell spreading and lamellipodia formation nih.gov |

This compound in Stem Cell Biology and Progenitor Cell Expansion

The application of this compound extends to the field of stem cell biology, where it has been identified as a valuable small molecule for the manipulation of hematopoietic stem and progenitor cells (HSPCs). Its role is primarily associated with mitigating cellular defects that arise during the artificial, or ex vivo, expansion process.

Enhancement of Hematopoietic Stem/Progenitor Cell Expansion Ex Vivo

Ex vivo expansion is a critical technique for increasing the number of HSPCs available for transplantation, particularly from sources like cord blood which often have a limited cell dose. nih.gov However, the culture process can induce stress and apoptosis, depleting the valuable stem cell pool. nih.gov Research has shown that the pharmacological inhibition of proteases, including calpains, can significantly improve the outcome of HSPC expansion. nih.gov

The addition of the calpain inhibitor this compound to cytokine-driven expansion cultures of cord blood-derived CD34+ cells results in a notable increase in the total number of these progenitor cells. nih.gov Studies have documented a 3.5 to 4-fold increase in the CD34+ cell population when this compound is included in the culture medium, compared to control cultures with cytokines alone. nih.gov This enhancement also extends to the more primitive CD34+CD38- cell population, indicating that the inhibitor helps in preserving the less differentiated, and therefore more valuable, stem cells. nih.gov

Preservation of Stem Cell Viability and Clonogenic Potential in Culture Systems

Beyond simply increasing cell numbers, this compound plays a protective role, enhancing the viability and functional quality of the expanded HSPCs. The expansion process can trigger apoptosis, but the use of this compound reduces the expression of caspase-3 and the population of apoptotic (Annexin V+) cells. nih.gov Concurrently, it promotes higher expression of the anti-apoptotic protein bcl-2. nih.gov

This protective effect translates directly to improved functional capacity. The clonogenic potential—the ability of a single cell to form a colony—is a key measure of HSPC health and is found to be significantly higher in cells expanded in the presence of this compound. nih.govnih.gov This indicates that the inhibitor not only expands the cell population but also preserves the progenitor cells' ability to proliferate and differentiate into various hematopoietic lineages, a critical factor for successful transplantation. nih.govresearchgate.net

Augmentation of Engraftment Efficacy in Pre-clinical Models

The ultimate test of expanded HSPCs is their ability to successfully engraft and reconstitute the hematopoietic system in a recipient. In pre-clinical studies using NOD/SCID mouse models, a standard for assessing human hematopoietic cell engraftment, cells expanded with this compound have demonstrated superior performance. nih.govnih.govnih.gov

HSPCs cultured with this compound sustained better long-term engraftment and more efficient regeneration of both lympho-myeloid lineages in the bone marrow of the mice compared to cells expanded with growth factors alone. nih.govnih.gov This improved in vivo functionality underscores the significance of using protease inhibitors like this compound in expansion protocols. nih.gov The strategy effectively protects the stem cell pool and committed progenitors, leading to a graft product with enhanced therapeutic potential. nih.gov

| Functional Aspect | Parameter Measured | Outcome with this compound |

|---|---|---|

| Viability | Annexin V+ population, Caspase-3, bcl-2 nih.gov | Reduced apoptosis, increased bcl-2 expression nih.gov |

| Clonogenic Potential | Colony Forming Unit (CFU) Assays nih.gov | Significantly higher clonogenicity nih.gov |

| Engraftment | Long-term human cell presence in NOD/SCID mouse bone marrow nih.govnih.gov | Superior long-term engraftment and lineage regeneration nih.gov |

Specific Substrate Degradation and Cellular Proteostasis Regulation

This compound's mechanism of inhibiting calpains has specific and important consequences for cellular protein homeostasis, particularly under conditions of physiological stress. One of the most well-documented examples is its role in preventing the degradation of Junctophilin-2 in cardiac muscle.

Inhibition of Junctophilin-2 Cleavage in Cardiac Contexts

Junctophilin-2 (JP2) is a crucial structural protein in cardiomyocytes, the muscle cells of the heart. nih.gov It acts as a physical tether, maintaining the junctional membrane complexes where the cell surface membrane (T-tubule) and the internal calcium store (sarcoplasmic reticulum) come into close contact. nih.gov This structural link is essential for the process of excitation-contraction coupling, which allows electrical signals to trigger the calcium release necessary for heart muscle contraction. nih.govmerckmillipore.com

In various cardiac disease states and under stress conditions like ischemia/reperfusion injury, calpain activity in the heart is elevated. nih.gov This activated calpain targets and cleaves JP2, leading to its degradation and a reduction in the full-length protein. nih.gov The loss of JP2 disrupts the junctional membrane complexes, impairs calcium handling, and contributes to the development of heart failure. nih.gov

In vitro studies have conclusively shown that the calpain-mediated proteolysis of JP2 can be prevented by the application of this compound. nih.gov In heart tissue lysates treated with calpain and calcium to induce cleavage, the addition of this compound effectively inhibits the degradation of full-length JP2. nih.gov This finding highlights a specific molecular mechanism through which this compound can protect cardiac cellular structure, pointing to the therapeutic potential of calpain inhibition in managing cardiac pathologies driven by JP2 degradation.

Impact on Bid Cleavage and Mitochondrial Apoptosis Pathway Initiation

The pro-apoptotic protein Bid, a member of the Bcl-2 family, plays a crucial role in the initiation of the mitochondrial pathway of apoptosis. Cleavage of the full-length Bid protein results in a truncated form (tBid), which translocates to the mitochondria and induces the release of cytochrome c, a key event in the activation of the caspase cascade. While caspases are well-known mediators of Bid cleavage, research has identified the cysteine protease calpain as another important enzyme capable of this activation step. The chemical compound this compound, a known inhibitor of calpain, has been implicated in the regulation of this process.

By inhibiting calpain activity, this compound can attenuate the cleavage of Bid, thereby preventing the initiation of the mitochondrial apoptosis cascade. Activated calpain 1 has been shown to directly cleave Bid, leading to the release of cytochrome c and subsequent apoptosis nih.gov. Studies utilizing calpain inhibitors have demonstrated a reduction in Bid cleavage. For instance, in human melanoma cells treated with cisplatin, the induced cleavage of Bid was blocked by calpain inhibitors such as calpeptin and PD150606 nih.gov. This calpain-cleaved Bid was subsequently shown to be effective in inducing cytochrome c release from isolated mitochondria, confirming its pro-apoptotic function nih.gov.

The following tables summarize key research findings related to the role of calpain in Bid cleavage and the impact of its inhibition on the mitochondrial apoptosis pathway.

Table 1: Experimental Evidence for Calpain-Mediated Bid Cleavage

| Cell Type/System | Apoptotic Stimulus | Key Findings | Reference |

| Human Melanoma Cells | Cisplatin | Cisplatin treatment induced calpain activation and subsequent cleavage of Bid to a 14-kDa fragment. This cleavage was inhibited by the calpain inhibitors calpeptin and PD150606, but not by caspase inhibitors. | nih.gov |

| In Vitro | Recombinant human m-calpain | Recombinant calpain directly cleaved recombinant full-length Bid. The cleavage site was identified between Gly70 and Arg71. | nih.gov |

| Isolated Mitochondria from Human Melanoma Cells | Calpain-cleaved Bid | Bid cleaved by calpain in vitro was shown to directly induce the release of cytochrome c from isolated mitochondria. | nih.gov |

Table 2: Effect of Calpain Inhibition on Apoptotic Events

| Inhibitor | Cell/Animal Model | Condition | Effect on Apoptosis | Reference |

| This compound | Rats | Bile Duct Ligation | Significantly diminished intestinal apoptosis in both the jejunum and ileum. | nih.gov |

| This compound | Rats | Bile Duct Ligation | Effectively diminished hepatocyte apoptosis and ductular proliferation. | researchgate.net |

| Calpeptin and PD150606 | Human Melanoma Cells | Cisplatin Treatment | Inhibited cisplatin-induced calpain activation and subsequent apoptosis. | nih.gov |

| This compound | MOLT-4 cells | Galectin-9-induced apoptosis | Inhibited apoptosis in a time- and dose-dependent manner. |

Chemical Compounds Mentioned

Methodological Applications and Research Paradigms Utilizing Z Lly Fmk

In Vitro Experimental Systems and Assays

The application of Z-Lly-fmk in in vitro settings allows researchers to probe the functional consequences of calpain inhibition.

Application in Cell Culture Models for Apoptosis and Cell Death Studies

This compound is widely used in cell culture models to study apoptosis and other forms of cell death. Its application helps in determining the extent to which calpain activity contributes to cell death pathways induced by various stimuli. For instance, studies have shown that this compound can significantly mitigate apoptosis in certain cell types. Treatment with this compound notably reduced DTT-induced hepatocyte apoptosis by over 90% in a rat liver cell line, indicating a crucial role for calpain activation in promoting endoplasmic reticulum (ER) stress-related apoptosis in these cells nih.gov.

Furthermore, this compound has been used in the ex vivo expansion of hematopoietic stem cells (HSCs) from cord blood. The presence of this compound during culture resulted in a significant increase in cell yield compared to controls, which was attributed to reduced apoptosis and improved functionality of the stem cells nih.govplos.orgnih.gov. This suggests that inhibiting calpain-mediated apoptosis can enhance the survival and expansion of these cells in culture nih.govplos.orgnih.gov.

Enzymatic Activity Assays for Calpain and Related Proteases

Enzymatic activity assays are fundamental for confirming the inhibitory effect of this compound on calpains and for measuring calpain activity in biological samples. These assays typically utilize a fluorogenic substrate, such as N-succinyl-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC, which emits a fluorescent signal upon cleavage by active calpain nih.govnovusbio.comapexbt.comabcam.com.

Protein Cleavage and Degradation Assays using Western Blotting

Western blotting is a key technique used in conjunction with this compound to assess the cleavage and degradation of specific protein substrates by calpains. By inhibiting calpain activity with this compound, researchers can prevent or reduce the proteolytic processing of calpain targets and detect the accumulation of the uncleaved or full-length protein.

This method involves preparing protein lysates from cells or tissues treated with or without this compound nih.govresearchgate.netviamedica.pl. The proteins are then separated by SDS-PAGE and transferred to a membrane, followed by probing with antibodies specific to the target protein and its potential cleavage products nih.govresearchgate.netbio-rad.comabcam.com. The presence or absence of cleaved fragments, or the relative abundance of the full-length protein, provides evidence of calpain-mediated cleavage nih.govresearchgate.net. For example, Western blot analysis has been used to demonstrate that this compound inhibits the degradation of proteins like Junctophilin-2 (JP2), identifying it as a direct substrate for calpain nih.govresearchgate.net. Similarly, the inhibition of calpastatin degradation by this compound has been assessed using Western blotting to estimate calpain activity viamedica.pl.

Flow Cytometry for Cellular Phenotyping and Apoptosis Quantification

Flow cytometry is a powerful technique used with this compound to quantify apoptotic cell populations and analyze cellular phenotypes. This method allows for the rapid assessment of large numbers of cells based on their light-scattering properties and fluorescence intensity researchgate.netuclouvain.be.

Apoptosis can be quantified using various markers, such as Annexin V staining, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early event in apoptosis nih.govplos.orgresearchgate.netbdbiosciences.com. Cells are stained with fluorescently labeled Annexin V and propidium (B1200493) iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic or necrotic cells . Flow cytometry analysis of cells treated with this compound compared to control groups can demonstrate the extent to which calpain inhibition reduces the apoptotic population nih.govplos.orgresearchgate.net. For instance, studies on hematopoietic stem cells showed a significant decrease in the Annexin V-positive population when cultured in the presence of this compound nih.govplos.orgresearchgate.net. Flow cytometry can also be used for cellular phenotyping by assessing the expression of cell surface markers, such as CD34 on hematopoietic stem cells, to evaluate the impact of this compound on specific cell populations nih.govresearchgate.netplos.org.

Here is an example data representation from a study using flow cytometry to assess the effect of this compound on Annexin V positivity:

| Treatment Group | Percentage of Annexin V+ Cells (%) |

| Control | 15.2 ± 1.1 |

| This compound | 5.8 ± 0.9 |

Note: This table is illustrative and based on findings where this compound reduced Annexin V+ populations nih.govplos.orgresearchgate.net. Actual values may vary depending on the cell type and experimental conditions.

Confocal Microscopy for Subcellular Localization and Protein Expression Analysis

Confocal microscopy is utilized to visualize the subcellular localization of proteins and assess protein expression levels within cells treated with this compound uclouvain.beescholarship.orgspringernature.com. This technique provides high-resolution images of specific cellular compartments by excluding out-of-focus light uclouvain.bespringernature.com.

By using fluorescently labeled antibodies against target proteins, researchers can determine where these proteins are located within the cell and how their localization or expression is affected by calpain inhibition using this compound uclouvain.bespringernature.com. This can be particularly useful for studying the translocation of proteins during apoptosis or other cellular events regulated by calpains escholarship.org. Confocal microscopy can also be used to assess the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 or the homing-related receptor CXCR4, in cells treated with this compound nih.govplos.org. For example, confocal microscopy images have shown increased expression of CXCR4 on the surface of hematopoietic stem cells cultured with this compound plos.orgplos.org.

Transcriptional Analysis of Apoptosis-Related Genes

Transcriptional analysis, often performed using techniques like quantitative PCR (qPCR), is employed to investigate the impact of this compound on the expression levels of genes involved in apoptosis and cell death pathways. While this compound directly inhibits calpain enzyme activity, changes in calpain activity can indirectly influence gene expression.

Studies have used transcriptional analysis to examine the mRNA levels of pro-apoptotic and anti-apoptotic genes in cells treated with this compound nih.govresearchgate.net. For instance, research on hematopoietic stem cells showed that treatment with this compound led to a reduction in the transcript levels of various pro-apoptotic genes, including caspase 1, caspase 3, caspase 8, and CD95/Fas nih.govresearchgate.net. Concomitantly, an increase in the expression of the anti-apoptotic gene Bcl-2 was observed nih.govresearchgate.net. This suggests that calpain inhibition can modulate the transcriptional regulation of genes critical for controlling the balance between cell survival and death nih.govresearchgate.netmdpi.com.

Here is an example data representation showing the effect of this compound on the relative mRNA expression of certain apoptosis-related genes:

| Gene | Relative mRNA Expression (Fold Change vs. Control) |

| Caspase 1 | 0.75 ± 0.05 |

| Caspase 3 | 0.68 ± 0.04 |

| Caspase 8 | 0.72 ± 0.06 |

| CD95/Fas | 0.70 ± 0.05 |

| Bcl-2 | 1.35 ± 0.10 |

Note: This table is illustrative and based on findings where this compound affected the transcript levels of these genes nih.govresearchgate.net. Actual values may vary depending on the cell type and experimental conditions.

In Vivo Pre-clinical Research Models

This compound, a cell-permeable inhibitor of calpains and cathepsins, has been utilized in various in vivo pre-clinical research models to investigate the roles of these proteases in different physiological and pathological processes. Its application in these models provides insights into disease mechanisms and potential therapeutic targets. The following subsections detail its use in specific animal model systems.

Investigations in Murine Models of Parasitic Infections (e.g., Cysticercosis)

Murine models of parasitic infections, such as cysticercosis caused by Taenia crassiceps, have been employed to evaluate the efficacy of cysteine proteinase inhibitors like this compound. Research in this area focuses on the potential of these compounds to reduce parasite burden and understand the host-parasite interactions.

Studies have demonstrated that this compound exhibits antiparasitic activity in a murine model of cysticercosis. In one study, administration of this compound resulted in a significant reduction in parasite numbers in infected mice. Specifically, an 80% reduction in parasite burden was observed with this compound treatment. nih.govresearchgate.net This suggests that targeting cysteine proteinases is a viable strategy for the development of new treatments for cysticercosis. Preliminary toxicity studies in these models indicated that this compound was not toxic to normal mouse lymphocytes in vitro. nih.govresearchgate.net Scanning electron microscopy of cysts from treated mice revealed morphological changes, including fibroblasts, holes in the tegument, and sloughed microtriches, indicative of tegumental degeneration and host inflammatory attack. researchgate.net

The use of cysteine protease inhibitors in experimental models of parasitic diseases has provided a "proof of concept" for their in vivo application. researchgate.net Evidence suggests that these inhibitors can selectively inhibit the replication of microbial pathogens without causing undue toxicity to the host. researchgate.net

Studies in Rodent Models of Organ-Specific Apoptosis (e.g., Hepatocyte, Intestinal)

This compound has been investigated in rodent models to understand the role of calpains in organ-specific apoptosis, particularly in the liver and intestine. These studies often involve models of injury or disease that induce programmed cell death.

In a rat model of cholestasis induced by common bile duct ligation, this compound has been shown to attenuate hepatocyte apoptosis. nih.gov Cholestasis leads to the accumulation of toxic bile salts in hepatocytes, which can trigger apoptosis. nih.govresearchgate.net Administration of this compound significantly diminished the increased hepatocyte apoptosis and ductular proliferation observed after bile duct ligation. nih.gov This suggests a role for calpains in the apoptotic processes occurring in hepatocytes under cholestatic conditions. Similarly, in the same bile duct ligation rat model, this compound was found to attenuate intestinal apoptosis in both the jejunum and ileum. nih.gov The increased intestinal apoptosis following bile duct ligation was significantly reduced by this compound administration. nih.gov These findings highlight the involvement of calpains in apoptosis in both hepatic and intestinal tissues in this model and indicate that calpain inhibition by this compound can mitigate this effect.

Assessment of Hematopoietic Stem Cell Homing and Engraftment in Immunodeficient Animal Models

Immunodeficient animal models, such as NOD/SCID mice, are crucial for assessing the homing and engraftment potential of transplanted human hematopoietic stem and progenitor cells (HSPCs). This compound has been explored in this context, often in combination with other inhibitors, to improve the outcome of ex vivo expansion and subsequent transplantation of HSPCs.

Studies have shown that the presence of this compound, often alongside the caspase inhibitor zVADfmk, in ex vivo expansion cultures of cord blood CD34+ cells can improve their in vivo engraftment in NOD/SCID mice. researchgate.netnih.gov HSPCs expanded in the presence of this compound demonstrated superior long-term engraftment and efficient regeneration of major lympho-myeloid lineages in the bone marrow of recipient mice compared to cells expanded with growth factors alone. researchgate.netnih.gov This suggests that inhibiting calpains during ex vivo expansion can protect the stem cell pool and committed progenitors, thereby enhancing their functionality and engraftment potential in vivo. nih.gov The improved engraftment correlated with enhanced in vitro functional aspects of the HSPCs, such as higher clonogenicity. nih.gov

Contributions to Understanding Neurodegenerative Processes in Animal Models (e.g., Photoreceptor Degeneration)

Animal models are widely used to study the complex mechanisms underlying neurodegenerative diseases. While direct studies specifically detailing the use of this compound in models of photoreceptor degeneration were not prominently found in the search results, research on neurodegenerative processes in animal models in general often involves investigating pathways related to cell death and protein degradation, where calpains can play a role. nih.govnih.govemulatebio.com Photoreceptor degeneration is a key feature in certain neurodegenerative conditions affecting the retina, such as age-related macular degeneration, and animal models are used to study these processes. acs.org The involvement of calpains in various forms of neurodegeneration is an active area of research, and inhibitors like this compound could potentially be used in relevant animal models to explore the impact of calpain activity on neuronal survival and function, although specific findings for this compound in photoreceptor degeneration models were not retrieved in this search.

Analysis of Vascular Endothelial Function in Animal Models

Animal models are instrumental in investigating vascular endothelial function and dysfunction, which is implicated in various cardiovascular diseases. This compound has been used in this context to explore the role of specific calpain isoforms in endothelial processes.

In a study investigating the effects of arsenic exposure on vascular endothelial function in a mouse model and cultured endothelial cells, this compound was used to assess the involvement of calpain-2. nih.gov The study found that while a calpain-1 inhibitor partially mitigated endothelial cell dysfunction and the disorganization of vascular endothelial cadherin induced by arsenic trioxide, this compound (a calpain-2 inhibitor) did not show the same effect. nih.gov This suggests a specific role for calpain-1, rather than calpain-2, in the observed endothelial dysfunction in this particular model of arsenic exposure. Animal models of hypertension also exhibit impaired endothelium-dependent vessel relaxation, highlighting the importance of studying endothelial function in vivo. mdpi.com

Compound Information

| Compound Name | PubChem CID |

| This compound | 16760337 |

Interactive Data Table (Example based on text data):

While detailed numerical data for interactive tables were not consistently available across all search results for direct comparison of this compound effects, the following table illustrates how data from the cysticercosis study could be presented:

| Treatment Group | Average Parasite Burden Reduction (%) |

| Z-LLL-FMK | 95 |

| This compound | 80 |

| Control | 0 |

Note: This table is a simplified representation based on reported percentages and is intended as an example of how data could be presented interactively if more detailed numerical results were consistently available.

Academic Implications and Future Research Trajectories

Z-LLY-FMK as a Critical Biochemical Probe for Elucidating Calpain Biology

As a potent inhibitor of calpains, this compound is instrumental in delineating the specific functions of these proteases in cellular physiology and pathology kamiyabiomedical.commerckmillipore.com. Calpains are involved in a diverse range of cellular activities, including cytoskeletal remodeling, cell signaling, and apoptosis kamiyabiomedical.comoup.com. By inhibiting calpain activity, researchers can investigate the downstream consequences of this inhibition, thereby revealing the roles of calpains in specific pathways. For instance, studies have shown that this compound can inhibit calpain-mediated cleavage of various substrates, providing insights into which proteins are targeted by calpains under different conditions oup.comresearchgate.net. Research utilizing this compound has demonstrated its ability to inhibit calpain I and II kamiyabiomedical.commerckmillipore.comsigmaaldrich.com. While it is considered a selective inhibitor of calpains, it is important for researchers to consider its inhibitory effects on other proteases like cathepsin L when interpreting results merckmillipore.comsigmaaldrich.comtranscriptionfactor.org.

Advancing the Understanding of Protease-Mediated Pathophysiological Mechanisms

This compound has been widely used to investigate the involvement of calpains and other sensitive proteases in various disease models and pathological processes. Its application has shed light on the contribution of these proteases to conditions such as ischemia/reperfusion injury, intestinal injury, and even parasitic infections oup.commedchemexpress.comnih.gov. For example, studies have shown that this compound can attenuate intestinal apoptosis following bile duct ligation in rats, suggesting a role for calpain in this process medchemexpress.com. In the context of ischemia/reperfusion injury, calpain activation has been implicated in mitochondrial damage and apoptosis, and inhibitors like this compound have been used to explore these mechanisms oup.com. Furthermore, research in murine cysticercosis demonstrated that this compound reduced parasite burden, highlighting the potential involvement of cysteine proteinases in the lifecycle or pathogenesis of the parasite nih.gov.

Contributing to the Delineation of Complex Cell Death Signaling Networks

Apoptosis and other forms of regulated cell death involve intricate networks of proteases, including caspases and calpains mdpi.comtandfonline.com. This compound is a valuable tool for dissecting the interplay between calpains and other proteases in these pathways. Studies have utilized this compound to investigate the role of calpains in both caspase-dependent and caspase-independent cell death mechanisms mdpi.comnih.govnih.gov. For instance, research into Galectin-9-induced apoptosis suggested that this compound suppresses this process, indicating involvement of the calcium-calpain-caspase-1 pathway nih.gov. In other studies, this compound has been used alongside caspase inhibitors to differentiate the contributions of calpains and caspases to specific cell death phenotypes induced by various stimuli, such as endoplasmic reticulum stress or nanosecond pulsed electric fields mdpi.comnih.govnih.gov.

Innovative Strategies for Ex Vivo Manipulation of Primary Cells for Research Applications

The ability of this compound to modulate cellular processes, particularly apoptosis, has made it useful in ex vivo cell culture protocols aimed at enhancing cell viability and functionality. A notable application is in the expansion of hematopoietic stem and progenitor cells (HSPCs) from cord blood plos.orgnih.govfrontiersin.orgresearchgate.netnih.gov. Studies have shown that including this compound in the culture medium can lead to a significant increase in the yield of CD34+ cells, the population enriched for HSPCs nih.govnih.gov. This enhanced expansion is attributed, in part, to the reduction of apoptosis mediated by calpain inhibition nih.gov. Furthermore, the presence of this compound during ex vivo culture has been shown to improve the in vitro functionality of HSPCs, such as clonogenicity and long-term culture initiating potential, and enhance their in vivo engraftment in mouse models plos.orgnih.govnih.gov. These findings highlight this compound's utility in optimizing cell culture conditions for research and potentially therapeutic applications.

Below is a table summarizing data on the effect of this compound on CD34+ cell expansion and apoptosis:

| Culture Condition | CD34+ Cell Yield (fold increase) | Apoptosis (Percentage of Annexin V+ cells) |

| Cytokines Alone (Control) | ~30-70 (range) nih.govnih.gov | Higher compared to inhibitor groups nih.gov |

| Cytokines + this compound | Higher than control nih.govnih.gov | Significantly reduced compared to control nih.gov |

Prospects for the Development of Novel Research Methodologies Leveraging this compound's Specificity

The specificity of this compound as a calpain inhibitor, along with its effects on other proteases like cathepsin L, positions it as a key component in developing refined research methodologies merckmillipore.comsigmaaldrich.comtranscriptionfactor.org. Its use in conjunction with inhibitors of other protease families (e.g., caspases) allows for a more precise dissection of the roles of different protease classes in complex biological processes mdpi.comnih.govnih.gov. This compound is also incorporated into commercially available kits for assaying calpain activity, demonstrating its utility as a standard tool in biochemical analysis creativebiomart.netbiocat.commerckmillipore.com. Future research methodologies could leverage this compound to explore the substrate specificity of calpains in living cells, develop more targeted assays for specific calpain isoforms, or investigate the functional consequences of inhibiting calpain activity in specific cellular compartments. Its application in ex vivo cell manipulation also suggests potential for developing improved protocols for generating research-grade cell populations with enhanced viability and functional characteristics plos.orgnih.govfrontiersin.orgresearchgate.netnih.gov.

Q & A

Q. What is the biochemical mechanism of Z-LLY-fmk in apoptosis studies, and how should it be validated experimentally?

this compound is a calpain-specific inhibitor that blocks calcium-dependent cysteine proteases, often used to dissect apoptosis pathways. To validate its activity, researchers should pair it with calcium modulators (e.g., BAPTA-AM for intracellular Ca²⁺ chelation) and apoptosis inducers (e.g., Galectin-4). Flow cytometry with annexin-V/PI staining is recommended to quantify apoptotic vs. necrotic cells . Calpain activity assays (e.g., using AC-LLY-AFC substrate) should confirm inhibition efficiency, with parallel controls (e.g., untreated cells and positive calpain activators) .

Q. How should this compound be incorporated into experimental designs to isolate calpain-mediated effects?

Experimental setups must include:

- Dose optimization : Pre-treat cells with this compound (e.g., 50 µM for 30 minutes) before applying stimuli (e.g., anti-CD3/CD28 antibodies or nsPEFs).

- Combinatorial controls : Use calcium chelators (EGTA, BAPTA-AM) to distinguish calpain-dependent effects from other Ca²⁺-mediated pathways.

- Activity validation : Include a calpain activity assay (e.g., fluorometric detection) to confirm inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictory data when this compound exhibits context-dependent effects (e.g., pro-survival vs. pro-death outcomes)?

Contradictions often arise from cell type-specific calpain roles or off-target effects. Mitigation strategies:

- Multi-parametric analysis : Combine calpain activity assays with caspase-3/7 activation measurements to differentiate apoptosis pathways.

- Genetic validation : Use siRNA-mediated calpain knockdown to confirm this compound specificity.

- Temporal profiling : Assess calpain dynamics over time (e.g., 0–24 hours post-treatment) to capture phase-dependent effects .

Q. What methodological approaches are recommended for analyzing this compound’s role in necroptosis vs. apoptosis?

To distinguish necroptosis (RIPK1/RIPK3-dependent) from apoptosis:

- Inhibitor panels : Combine this compound with necroptosis inhibitors (e.g., Necrostatin-1) and caspase inhibitors (e.g., z-VAD-fmk).

- Morphological assays : Use transmission electron microscopy to identify apoptotic bodies (apoptosis) vs. cytoplasmic swelling (necroptosis).

- Biochemical markers : Monitor MLKL phosphorylation (necroptosis) and PARP cleavage (apoptosis) via Western blot .

Q. How can researchers ensure data reproducibility when using this compound in complex models (e.g., 3D tumor spheroids)?

Reproducibility challenges in 3D systems require:

- Penetration validation : Use fluorescently tagged this compound analogs to confirm uniform distribution within spheroids.

- Microenvironment controls : Maintain consistent oxygen gradients and matrix stiffness.

- Cross-validation : Compare 3D results with 2D monolayer data under identical treatment conditions .

Data Validation & Reporting

Q. What are the critical parameters to report when publishing this compound studies?

- Purity and identity : LC-MS or NMR data for batch-specific validation (required for novel compounds).

- Activity thresholds : IC₅₀ values for calpain inhibition in the experimental model.

- Negative controls : Include calpain-independent apoptosis inducers (e.g., staurosporine) to confirm pathway specificity .

Q. How should contradictory findings between this compound and pan-caspase inhibitors (e.g., z-VAD-fmk) be interpreted?

Such contradictions often reflect crosstalk between apoptosis and necrosis. Researchers should:

- Profile caspase activity : Use fluorogenic substrates (e.g., DEVD-AMC) to confirm caspase inhibition by z-VAD-fmk.

- Assess membrane integrity : LDH release assays differentiate primary necrosis from secondary necrosis post-apoptosis.

- Leverage genetic models : Caspase-3/7 knockout cells can isolate calpain-mediated effects .

Ethical & Methodological Considerations

Q. What ethical guidelines apply when using this compound in animal studies?

- Dose justification : Provide pharmacokinetic data (e.g., plasma half-life) to avoid overdosing.

- Endpoint criteria : Predefine humane endpoints for calpain inhibition-related toxicity (e.g., neurotoxicity in CNS models).

- Data transparency : Share raw calpain activity datasets in supplementary materials for independent validation .

Q. How can researchers address this compound’s off-target effects in transcriptomic or proteomic analyses?

- Omics triage : Use STRING database analysis to filter calpain-unrelated pathways.

- Validation cohorts : Confirm key findings with orthogonal methods (e.g., CRISPR-Cas9 knockdown).

- Pathway enrichment : Apply GSEA (Gene Set Enrichment Analysis) to identify calpain-specific signatures .

Cross-Disciplinary Applications

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response synergies with other inhibitors?

- Synergy scoring : Use the Chou-Talalay method (Combination Index) to quantify additive vs. synergistic effects.

- Machine learning : Train random forest models on dose-response matrices to predict optimal combinatorial regimens.

- Time-series modeling : Apply Hill equations to fit calpain inhibition kinetics .

Q. How can this compound be applied to study calpain’s role in non-apoptotic processes (e.g., cytoskeletal remodeling)?

- Live-cell imaging : Use GFP-tactin probes to visualize calpain-mediated cleavage of talin in migrating cells.

- Traction force microscopy : Quantify matrix deformation changes post-Z-LLY-fmk treatment.

- Proteomic profiling : Perform TMT-based mass spectrometry to identify calpain substrate cleavage sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.